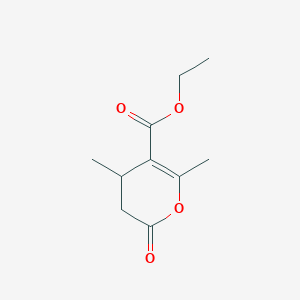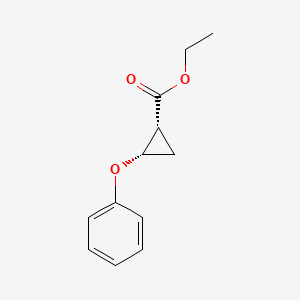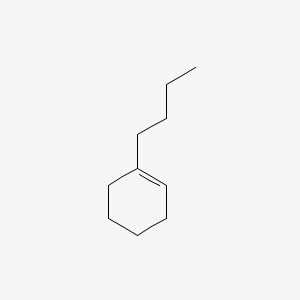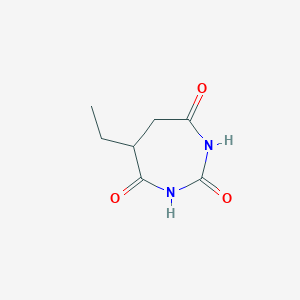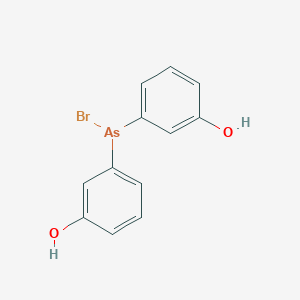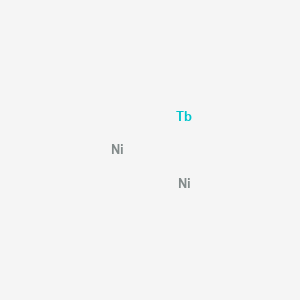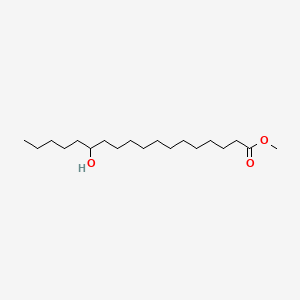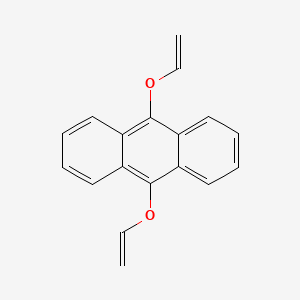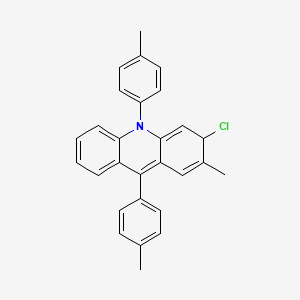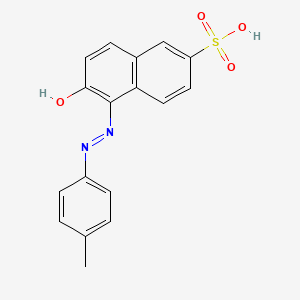
6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications, including textile dyeing and printing, due to its bright color and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline medium to yield the final azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process is optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, printing, and as a colorant in plastics and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. In biological systems, the azo group can be reduced by enzymatic action to form aromatic amines, which can interact with cellular components. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-5-((4-chlorophenyl)diazenyl)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-((4-nitrophenyl)diazenyl)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-((4-aminophenyl)diazenyl)-2-naphthalenesulfonic acid
Uniqueness
6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule. This affects its reactivity and the color properties of the dye, making it suitable for specific applications where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
6283-28-9 |
|---|---|
Molekularformel |
C17H14N2O4S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
6-hydroxy-5-[(4-methylphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-2-5-13(6-3-11)18-19-17-15-8-7-14(24(21,22)23)10-12(15)4-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
InChI-Schlüssel |
SMQYMAVYZRHNIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)

